molecular formula C9H13NO2 B2401783 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one CAS No. 1820687-31-7

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one

Cat. No.: B2401783
CAS No.: 1820687-31-7
M. Wt: 167.208
InChI Key: PIPPXYYKUIIFFE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-oxa-2-azaspiro[34]octan-1-one is a spirocyclic compound with a unique structure that includes a cyclopropyl group, an oxa-bridge, and an azaspiro scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically requires specific reagents and conditions to ensure the correct formation of the spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one is unique due to its specific combination of a cyclopropyl group, an oxa-bridge, and an azaspiro scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-cyclopropyl-5-oxa-2-azaspiro[3.4]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-9(4-1-5-12-9)7(10-8)6-2-3-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPPXYYKUIIFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(NC2=O)C3CC3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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